2-Chloro-6-ethyl-3-phenylquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-3-phenylquinoline typically involves the reaction of 2-chloroquinoline with ethylbenzene under specific conditions. The reaction is catalyzed by a palladium-based catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethyl-3-phenylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Products include various substituted quinolines.
Oxidation: Products include quinoline ketones or aldehydes.
Reduction: Products include reduced quinoline derivatives.
Scientific Research Applications
2-Chloro-6-ethyl-3-phenylquinoline is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethyl-3-phenylquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline
- 6-Ethylquinoline
- 3-Phenylquinoline
Comparison
2-Chloro-6-ethyl-3-phenylquinoline is unique due to the presence of both the chloro and ethyl groups on the quinoline ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in research settings, as it can serve as a versatile intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
1031928-19-4 |
---|---|
Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
2-chloro-6-ethyl-3-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-2-12-8-9-16-14(10-12)11-15(17(18)19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChI Key |
SCYSVOJOBAEONZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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